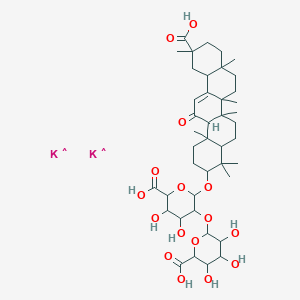
Liquorice dipotassium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Liquorice dipotassium, also known as dipotassium glycyrrhizinate, is a compound derived from the root of the Glycyrrhiza glabra plant, commonly known as licorice. This compound is a dipotassium salt of glycyrrhizic acid, which is a triterpenoid saponin. Glycyrrhizic acid is known for its sweet taste, being approximately 50 times sweeter than sucrose. This compound is widely used in various industries, including food, cosmetics, and pharmaceuticals, due to its anti-inflammatory, anti-allergic, and skin-conditioning properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of liquorice dipotassium typically involves the extraction of glycyrrhizic acid from licorice root, followed by its conversion to the dipotassium salt. One common method involves dissolving glycyrrhizic acid in ethanol and then adding potassium hydroxide to adjust the pH to 4.8-6.0. The mixture is stirred to ensure uniformity, and the resulting solution is filtered and dried to obtain dipotassium glycyrrhizinate .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. Glycyrrhizic acid is extracted from licorice root using water or ethanol. The extract is then concentrated and treated with potassium hydroxide to form the dipotassium salt. The solution is filtered, and the product is dried to obtain a high-purity dipotassium glycyrrhizinate .
Analyse Chemischer Reaktionen
Types of Reactions
Liquorice dipotassium undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions
Hydrolysis: In acidic or basic conditions, this compound can hydrolyze to form glycyrrhetinic acid and other by-products.
Oxidation: Under oxidative conditions, it can form oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can convert glycyrrhizic acid to glycyrrhetinic acid, which is another bioactive compound.
Major Products Formed
The major products formed from these reactions include glycyrrhetinic acid and its derivatives, which retain some of the biological activities of the parent compound .
Wissenschaftliche Forschungsanwendungen
Liquorice dipotassium has a wide range of scientific research applications:
Chemistry: It is used as a natural sweetener and emulsifier in various chemical formulations.
Biology: Studies have shown its potential in modulating immune responses and reducing inflammation.
Medicine: It is used in the treatment of various conditions, including respiratory diseases, skin disorders, and viral infections. .
Industry: In the cosmetics industry, it is used as a skin-conditioning agent and in formulations for sensitive skin.
Wirkmechanismus
Liquorice dipotassium exerts its effects through multiple mechanisms:
Anti-inflammatory: It inhibits the activity of enzymes involved in the inflammatory response, such as cyclooxygenase and lipoxygenase. .
Anti-allergic: It inhibits the release of histamine from mast cells, thereby reducing allergic reactions.
Antiviral: It interferes with the replication of certain viruses by inhibiting viral enzymes and modulating the host’s immune response
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycyrrhizic Acid: The parent compound of liquorice dipotassium, known for its sweet taste and similar biological activities.
Glycyrrhetinic Acid: A hydrolysis product of glycyrrhizic acid, with potent anti-inflammatory and anti-viral properties.
Liquiritin: Another compound derived from licorice root, known for its anti-inflammatory and antioxidant properties
Uniqueness
This compound is unique due to its enhanced solubility in water compared to glycyrrhizic acid, making it more suitable for use in aqueous formulations. Its dipotassium salt form also provides better stability and bioavailability, enhancing its effectiveness in various applications .
Eigenschaften
Molekularformel |
C42H62K2O16 |
|---|---|
Molekulargewicht |
901.1 g/mol |
InChI |
InChI=1S/C42H62O16.2K/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;;/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);; |
InChI-Schlüssel |
OBGGYNKAUJJJKE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.[K].[K] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{3-[4-(Bromomethyl)phenoxy]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B12520869.png)
![2-[4-[3-(Phenylcarbamoyl)phenyl]phenyl]sulfonylacetic acid](/img/structure/B12520875.png)
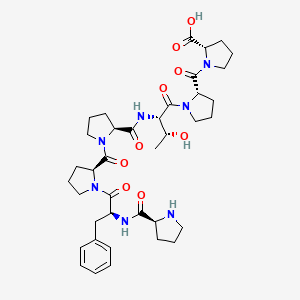
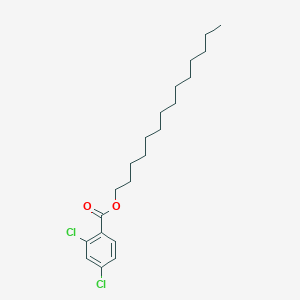


![(2R)-2-[(R)-(2-methoxyphenyl)sulfanyl-phenylmethyl]morpholine](/img/structure/B12520902.png)
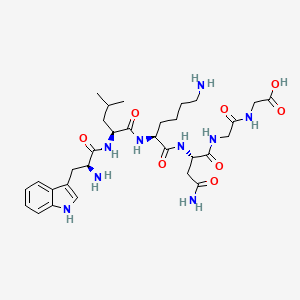
![Phthalazinium, 2-[2-(4-fluorophenyl)-2-oxoethyl]-, bromide](/img/structure/B12520907.png)
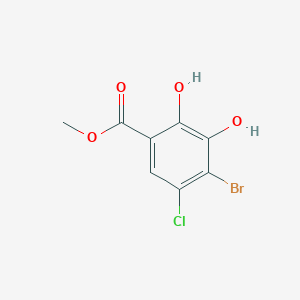
![2-[3,5-Bis[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]phenoxy]-4,6-dichloro-1,3,5-triazine](/img/structure/B12520913.png)
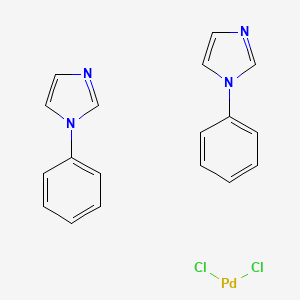
![6-Ethyl-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B12520921.png)
![2-(6-Methoxy-3'-methyl-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12520922.png)
